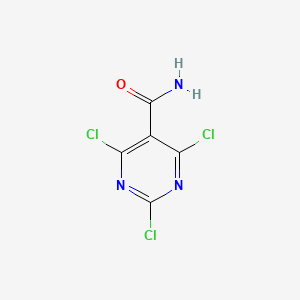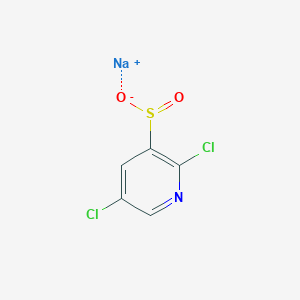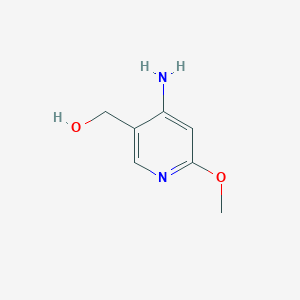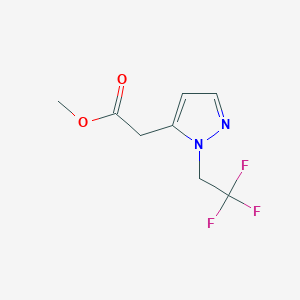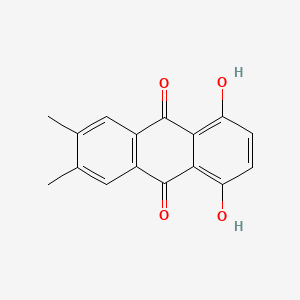
1,4-Dihydroxy-6,7-dimethylanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydroxy-6,7-dimethylanthracene-9,10-dione is a chemical compound with the molecular formula C₁₆H₁₂O₄ and a molecular weight of 268.26 g/mol . This compound is part of the anthraquinone family, known for its vibrant colors and significant applications in various fields, including dyes, pigments, and pharmaceuticals .
Métodos De Preparación
The synthesis of 1,4-dihydroxy-6,7-dimethylanthracene-9,10-dione typically involves the oxidation of 1,4-dihydroxy-6,7-dimethylanthracene . The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
1,4-Dihydroxy-6,7-dimethylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions typically yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the anthraquinone core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,4-Dihydroxy-6,7-dimethylanthracene-9,10-dione has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4-dihydroxy-6,7-dimethylanthracene-9,10-dione involves its ability to intercalate into DNA, disrupting DNA synthesis and repair . This intercalation can lead to the inhibition of topoisomerase II, an enzyme crucial for DNA replication . The compound’s cytotoxic effects are primarily due to this disruption of DNA processes, making it a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
1,4-Dihydroxy-6,7-dimethylanthracene-9,10-dione can be compared to other anthraquinone derivatives such as:
1,4-Dihydroxy-6-methylanthracene-9,10-dione: Similar in structure but with one less methyl group, affecting its chemical properties and applications.
Mitoxantrone: A synthetic anthraquinone derivative used as an anticancer agent, known for its ability to inhibit topoisomerase II.
Propiedades
Número CAS |
3056-98-2 |
|---|---|
Fórmula molecular |
C16H12O4 |
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
1,4-dihydroxy-6,7-dimethylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O4/c1-7-5-9-10(6-8(7)2)16(20)14-12(18)4-3-11(17)13(14)15(9)19/h3-6,17-18H,1-2H3 |
Clave InChI |
QKDDUZLLXOJVMM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4,6-Bis(2-methoxyanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13130513.png)
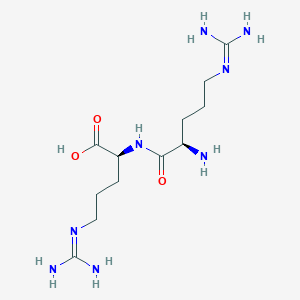
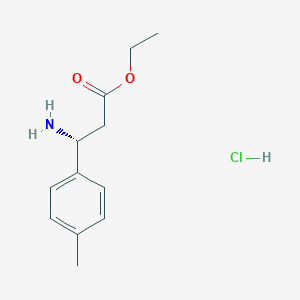
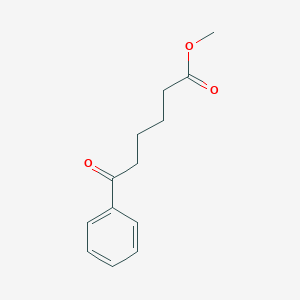
![Tert-butyl 2-oxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13130534.png)
![7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13130545.png)
![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol](/img/structure/B13130549.png)
